Ued5CR9hxg
Description
Properties
CAS No. |
211049-23-9 |
|---|---|
Molecular Formula |
C55H79N11O12 |
Molecular Weight |
1086.3 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C55H79N11O12/c1-29(2)23-36(56)47(69)59-38(24-30(3)4)50(72)64-46(32(7)67)52(74)61-39(25-33-15-9-8-10-16-33)48(70)60-40(26-34-28-58-37-18-12-11-17-35(34)37)49(71)62-41(27-44(57)68)53(75)66-22-14-20-43(66)54(76)65-21-13-19-42(65)51(73)63-45(31(5)6)55(77)78/h8-12,15-18,28-32,36,38-43,45-46,58,67H,13-14,19-27,56H2,1-7H3,(H2,57,68)(H,59,69)(H,60,70)(H,61,74)(H,62,71)(H,63,73)(H,64,72)(H,77,78)/t32-,36+,38+,39+,40+,41+,42+,43+,45+,46+/m1/s1 |
InChI Key |
GPYRWVIYNZVVOX-SAPVMZTRSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H](CC(=O)N)C(=O)N4CCC[C@H]4C(=O)N5CCC[C@H]5C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)N)O |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CC(=O)N)C(=O)N4CCCC4C(=O)N5CCCC5C(=O)NC(C(C)C)C(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ued5CR9hxg involves the stepwise assembly of amino acids using solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically involve the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation. The protecting groups are removed using trifluoroacetic acid (TFA) to yield the final peptide .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are employed to streamline the process, ensuring high purity and yield. The use of high-performance liquid chromatography (HPLC) is common for purification, and mass spectrometry is used for quality control .
Chemical Reactions Analysis
Types of Reactions
Ued5CR9hxg can undergo various chemical reactions, including:
Oxidation: The tryptophan residue can be oxidized to form kynurenine.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or performic acid.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various protecting groups and coupling reagents used in SPPS.
Major Products Formed
The major products formed from these reactions include modified peptides with altered functional groups or oxidized residues, which can impact the peptide’s biological activity and stability .
Scientific Research Applications
Ued5CR9hxg has a wide range of applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for its potential as a therapeutic agent in immunotherapy and cancer treatment.
Industry: Utilized in the development of peptide-based materials and biosensors.
Mechanism of Action
The mechanism of action of Ued5CR9hxg involves its interaction with specific molecular targets, such as cell surface receptors or intracellular proteins. The peptide can modulate signaling pathways by binding to these targets, leading to downstream effects such as altered gene expression or protein activity. The exact pathways and targets depend on the specific application and context in which the peptide is used .
Comparison with Similar Compounds
Critical Analysis of Evidence
The evidence includes:
- Machine learning models (–5, 12): These discuss architectures like the Transformer, BERT, and GPT-2, emphasizing their performance on NLP tasks such as translation, question answering, and text generation .
Potential Misinterpretations
If "Ued5CR9hxg" is a typographical error or placeholder name, the evidence still lacks relevant information:
- Machine learning models : If the query intended to reference a model like "Transformer" () or "BERT" (), comparisons with similar architectures (e.g., GPT-2, RoBERTa) are feasible . For example:
However, this comparison is irrelevant to chemical compounds .
Recommendations for Future Research
If investigating a hypothetical compound , ensure:
- Compliance with IUPAC naming conventions .
- Use of standardized characterization methods (e.g., NMR, IR, elemental analysis) .
- Cross-referencing with databases like PubChem or Reaxys for analogs.
For machine learning models , leverage the provided evidence to compare architectures, training protocols, and benchmarks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
